molecular formula C8H10ClN3O4 B14373502 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl chloroacetate CAS No. 90102-74-2

2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl chloroacetate

Cat. No.: B14373502
CAS No.: 90102-74-2
M. Wt: 247.63 g/mol
InChI Key: PCKNGIOWRPKVEF-UHFFFAOYSA-N
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Description

2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl chloroacetate is a chemical compound that belongs to the class of nitroimidazole derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial and antiprotozoal agents. The presence of the nitro group in the imidazole ring is crucial for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl chloroacetate typically involves the reaction of 2-methyl-5-nitroimidazole with ethylene chlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of ethylene chlorohydrin is replaced by the imidazole nitrogen.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl chloroacetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or hydroxylamine derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The chloroacetate moiety can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as sodium azide, sodium thiolate, or primary amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of 2-(2-Methyl-5-amino-1H-imidazol-1-yl)ethyl chloroacetate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl chloroacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its antimicrobial and antiprotozoal properties.

    Medicine: Potential use in the development of new drugs for treating infections caused by anaerobic bacteria and protozoa.

    Industry: Used in the production of pharmaceuticals and as a reagent in chemical synthesis.

Mechanism of Action

The biological activity of 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl chloroacetate is primarily due to the nitro group in the imidazole ring. Upon entering the microbial cell, the nitro group undergoes reduction to form reactive intermediates that can damage DNA and other cellular components. This leads to the inhibition of nucleic acid synthesis and ultimately cell death. The compound targets anaerobic organisms due to their ability to reduce the nitro group more efficiently than aerobic organisms.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: Another nitroimidazole derivative with similar antimicrobial properties.

    Tinidazole: Used for treating protozoal infections and has a similar mechanism of action.

    Ornidazole: Another nitroimidazole with applications in treating infections caused by anaerobic bacteria.

Uniqueness

2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl chloroacetate is unique due to its specific structural features, such as the chloroacetate moiety, which can be further modified to create a variety of derivatives with potentially enhanced biological activity. This makes it a valuable compound for medicinal chemistry research and drug development.

Properties

CAS No.

90102-74-2

Molecular Formula

C8H10ClN3O4

Molecular Weight

247.63 g/mol

IUPAC Name

2-(2-methyl-5-nitroimidazol-1-yl)ethyl 2-chloroacetate

InChI

InChI=1S/C8H10ClN3O4/c1-6-10-5-7(12(14)15)11(6)2-3-16-8(13)4-9/h5H,2-4H2,1H3

InChI Key

PCKNGIOWRPKVEF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1CCOC(=O)CCl)[N+](=O)[O-]

Origin of Product

United States

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